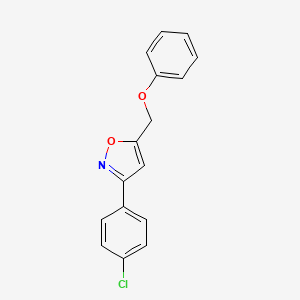

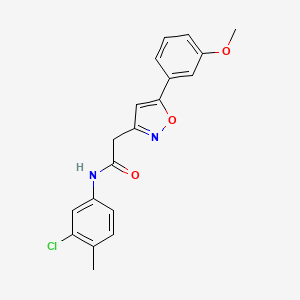

![molecular formula C19H13ClN2O4S B2432084 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-40-4](/img/structure/B2432084.png)

3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a compound that can be used in the synthesis of various pharmaceuticals . It has a molecular formula of C19H13ClN2O4S and a molecular weight of 400.83.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene sulfonamide group attached to a dibenzo[b,f][1,4]oxazepin ring system . The chlorine atom is attached to the benzene ring, and the oxazepin ring contains an 11-oxo group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.83. Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-Chloro-3-nitrobenzenesulfonamide reacted with phenols bearing NH-acidic functionality to produce [1,4]oxazepine-based primary sulfonamides, exhibiting strong inhibition of human carbonic anhydrases. This is significant for therapeutic applications (Sapegin et al., 2018).

Microbial Transformation

The microbial transformation of compounds similar to 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-yl)benzenesulfonamide by fungi, leading to the creation of new derivatives, is an important aspect in drug development and environmental studies (Jiu et al., 1977).

Synthesis and Molecular Structure

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one compounds based on o-nitrochloro derivatives demonstrates the versatility of these compounds in creating complex molecular structures for various applications (Sapegin et al., 2008).

Catalytic Enantioselective Reactions

The use of catalytic enantioselective reactions with dibenzo[b,f][1,4]oxazepines in synthesis processes highlights the potential of these compounds in producing chiral molecules, which are important in pharmaceutical synthesis (Munck et al., 2017).

Pharmacological Research

Studies on oxazepine derivatives show their interaction with histamine receptors and aminergic GPCRs, which is significant for the development of new pharmacological agents (Naporra et al., 2016).

Synthesis of Psychotropic Agents

Polyfluorinated dibenz[b,f][1,4]oxazepines have been synthesized and used as intermediates in creating analogues of psychotropic drugs like Sintamil and loxapine (Gerasimova et al., 1989).

Biomass-Involved Synthesis

An efficient method for the assembly of novel benzo-fused N-heterocycles mediated by biomass-derived compounds demonstrates the potential for sustainable and environmentally friendly synthesis routes (Zhang et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJAPNSOVAWCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

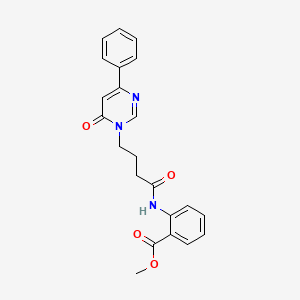

![ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate](/img/structure/B2432006.png)

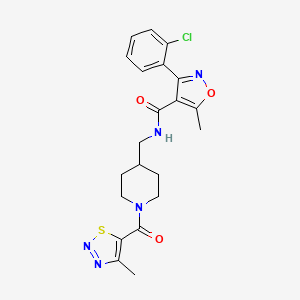

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432010.png)

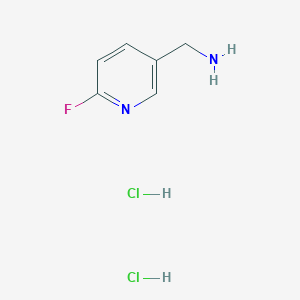

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2432011.png)

![1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432022.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)